4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl-substituted butanol. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol typically involves the protection of the hydroxyl group in 4-phenylbutan-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to cleave the TBDMS group.
Major Products Formed
Oxidation: The major product is the corresponding ketone or carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected alcohol or a new protected derivative.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)-1-butanol
- 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is unique due to the presence of both a phenyl group and a TBDMS-protected hydroxyl group. This combination provides specific steric and electronic properties that are advantageous in selective organic transformations. The phenyl group adds aromatic stability and potential for further functionalization, making this compound particularly useful in complex synthetic routes .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHQYBEZGQPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725109 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241818-03-1 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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